molecular formula C9H8ClF3O B13707863 Chloromethyl 4'-(trifluoromethyl)benzyl ether

Chloromethyl 4'-(trifluoromethyl)benzyl ether

Cat. No.: B13707863
M. Wt: 224.61 g/mol
InChI Key: XRINXWWXEUPCCR-UHFFFAOYSA-N
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Description

Chloromethyl 4’-(trifluoromethyl)benzyl ether is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a benzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl 4’-(trifluoromethyl)benzyl ether typically involves the chloromethylation of aromatic compounds. One efficient method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane at low temperatures (5-10°C) . This method provides good to excellent yields of the desired product.

Industrial Production Methods

Industrial production of chloromethyl 4’-(trifluoromethyl)benzyl ether may involve similar chloromethylation reactions, but on a larger scale. The use of environmentally friendly catalysts and mild reaction conditions is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 4’-(trifluoromethyl)benzyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl ethers.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include benzyl alcohol derivatives.

Scientific Research Applications

Chloromethyl 4’-(trifluoromethyl)benzyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl 4’-(trifluoromethyl)benzyl ether involves its reactivity at the benzylic position. The presence of the trifluoromethyl group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack . This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic intermediate.

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl 3’-(trifluoromethyl)benzyl ether
  • 4-(Trifluoromethyl)benzyl chloride
  • 3-(Trifluoromethyl)benzyl chloride

Uniqueness

Chloromethyl 4’-(trifluoromethyl)benzyl ether is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its reactivity and the types of reactions it can undergo. This positional effect can lead to different reaction pathways and products compared to its isomers .

Properties

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

1-(chloromethoxymethyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8ClF3O/c10-6-14-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2

InChI Key

XRINXWWXEUPCCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCl)C(F)(F)F

Origin of Product

United States

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